molecular formula C11H10ClNS B13796271 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole CAS No. 61323-78-2

2-Chloro-4-(4-ethylphenyl)-1,3-thiazole

Cat. No.: B13796271
CAS No.: 61323-78-2
M. Wt: 223.72 g/mol
InChI Key: ICGKCKOOMPIEIR-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Heterocyclic System in Modern Organic Chemistry

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in modern organic and medicinal chemistry. fabad.org.tr Its significance stems from its presence in a multitude of natural products, most notably Vitamin B1 (Thiamine), and its role as a key structural motif in a vast array of synthetic compounds with diverse applications. wikipedia.org The aromatic nature of the thiazole (B1198619) ring, arising from the delocalization of π-electrons, imparts chemical stability and provides multiple sites for functionalization, making it a versatile building block in synthesis. pharmaguideline.com

In medicinal chemistry, the thiazole nucleus is a "privileged structure," frequently found in molecules exhibiting a wide spectrum of pharmacological activities. Thiazole derivatives are integral to numerous FDA-approved drugs and are investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. fabad.org.trglobalresearchonline.net The ability of the thiazole ring to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors, underpins its broad therapeutic relevance. researchgate.net

Table 1: Examples of Clinically Significant Thiazole-Containing Drugs

Drug Name Therapeutic Class Structural Contribution of Thiazole Ring
Ritonavir Antiretroviral Core structural component
Dasatinib Anticancer Binds to the kinase domain of target proteins
Sulfathiazole Antibiotic Part of the sulfonamide pharmacophore
Meloxicam Anti-inflammatory Central heterocyclic ring system

| Nitazoxanide | Antiparasitic | Essential for broad-spectrum activity |

Historical Development and Evolution of Substituted Thiazole Research

The exploration of thiazole chemistry dates back to the late 19th century, with the Hantzsch thiazole synthesis, first reported in 1887, remaining one of the most fundamental and widely used methods for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. pharmaguideline.com Early research focused on understanding the fundamental reactivity and properties of the thiazole nucleus.

The discovery of the thiazole ring in thiamine (B1217682) in the 1930s marked a pivotal moment, spurring significant interest in its biological role and stimulating synthetic efforts. Throughout the 20th century, research expanded to explore the synthesis of a wide array of substituted thiazoles. Modifications at the C2, C4, and C5 positions of the ring were found to profoundly influence the molecule's physical, chemical, and biological properties. This led to the development of thiazole-containing dyes, fungicides, and eventually, a broad range of pharmaceuticals. wikipedia.org Modern synthetic methods continue to evolve, offering more efficient, greener, and diverse routes to novel thiazole derivatives, including multicomponent reactions and microwave-assisted synthesis. nih.govorganic-chemistry.org

Rationale for Investigating Novel 2,4-Disubstituted 1,3-Thiazole Derivatives

The investigation into novel 2,4-disubstituted 1,3-thiazole derivatives is driven by the consistent observation that this substitution pattern is a key feature in many biologically active compounds. colab.ws The substituents at the C2 and C4 positions can be systematically varied to fine-tune the molecule's steric and electronic properties, which in turn modulates its interaction with specific biological targets. tandfonline.com This "molecular tuning" allows researchers to optimize for potency, selectivity, and pharmacokinetic properties.

Research has shown that the nature of the groups at these positions is critical for activity. For example, attaching an aryl group at the C4 position and various functional groups (like amines, hydrazones, or halogens) at the C2 position can lead to compounds with significant antimicrobial, anticancer, or anti-inflammatory effects. nih.govnih.gov The rationale is based on structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological efficacy. The 2,4-disubstituted scaffold serves as a robust template for generating large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads. nih.govresearchgate.net The pursuit of these derivatives is a strategic approach to address the ongoing need for new drugs, particularly in areas with growing resistance to existing therapies, such as infectious diseases and oncology. nih.govnih.gov

Table 2: Biological Activities Investigated for 2,4-Disubstituted Thiazole Scaffolds

Biological Activity Rationale and Examples
Anticancer Inhibition of kinases, tubulin polymerization, or induction of apoptosis. Phenylthiazole derivatives have shown promise. nih.gov
Antibacterial Disruption of bacterial cell wall synthesis or metabolic pathways. Active against both Gram-positive and Gram-negative bacteria. tandfonline.com
Antifungal Inhibition of essential fungal enzymes like lanosterol (B1674476) 14α-demethylase, crucial for cell membrane integrity. nih.gov
Anti-inflammatory Inhibition of enzymes like cyclooxygenases (COX).
Antitrypanosomal Development of new agents against neglected tropical diseases like sleeping sickness. nih.gov

| Antioxidant | Scavenging of free radicals, relevant to various disease pathologies. nih.gov |

Academic Research Objectives for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the academic research objectives for this compound can be logically inferred from studies on its close structural analogs, particularly 2-chloro-4-arylthiazoles. The primary objective is to utilize this compound as a versatile synthetic intermediate.

The chlorine atom at the C2 position is a key functional group, acting as a leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups (e.g., amines, hydrazines, thiols, alkoxides) at this position. Therefore, a central research objective would be:

Synthetic Elaboration: To use this compound as a precursor to synthesize a library of novel 2-substituted-4-(4-ethylphenyl)-1,3-thiazole derivatives. The 4-ethylphenyl moiety provides a lipophilic aryl substituent, a common feature in many bioactive molecules.

Building on this, subsequent objectives would focus on biological evaluation:

Biological Screening: To screen the newly synthesized derivatives for a range of biological activities, including but not limited to anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. tandfonline.comnih.gov The specific ethyl group on the phenyl ring allows for systematic comparison with other alkylphenyl or unsubstituted phenyl analogs to build detailed structure-activity relationship (SAR) models.

SAR Studies: To investigate how varying the substituent introduced at the C2 position, in combination with the fixed 4-(4-ethylphenyl) group at C4, influences biological potency and selectivity. This helps in identifying the key structural features required for a desired pharmacological effect.

Ultimately, the overarching goal is the discovery of novel chemical entities with potential for development as therapeutic agents or agrochemicals. The compound this compound represents a precisely defined starting point for such exploratory chemical and pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61323-78-2

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-chloro-4-(4-ethylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3

InChI Key

ICGKCKOOMPIEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 4 Ethylphenyl 1,3 Thiazole

Established Synthetic Routes to Substituted 1,3-Thiazoles

The construction of the 1,3-thiazole core is a well-trodden path in organic synthesis, with several named reactions providing reliable access to a diverse array of substituted derivatives. These foundational methods form the basis for the targeted synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole nucleus. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com This reaction is known for its high yields and straightforward execution. chemhelpasap.com For the synthesis of 2,4-disubstituted thiazoles, this method is particularly adaptable. The general mechanism commences with an SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, employing greener solvents, and utilizing catalysts to enhance efficiency. nih.govbepls.com For instance, one-pot, multi-component procedures have been developed to streamline the synthesis of substituted Hantzsch thiazole derivatives. nih.gov These adaptations often lead to higher yields, shorter reaction times, and milder or more environmentally friendly conditions. nih.gov

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, a variety of other cyclization strategies have been developed to construct the thiazole ring. researchgate.net These alternative methods often provide access to substitution patterns that may be challenging to achieve through the classical Hantzsch route. Some notable alternatives include:

The Gabriel Thiazole Synthesis: This method involves the thionation of α-acylaminoketones. researchgate.net

The Cook-Heilborn Synthesis: This route provides 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. pharmaguideline.com

Reactions involving α-diazoketones: These can be reacted with thiourea (B124793) in the presence of a catalyst or a green solvent like PEG-400 to yield 2-aminothiazoles. bepls.com

Copper-catalyzed reactions: Copper catalysis has been employed in the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to produce thiazoles under mild conditions. organic-chemistry.org

These varied approaches highlight the versatility of synthetic strategies available for accessing the thiazole core, allowing for the selection of a method best suited for the desired substitution pattern and available starting materials.

Targeted Synthesis of this compound

The specific synthesis of this compound necessitates a strategic combination of thiazole ring formation followed by a regioselective chlorination step.

Design and Preparation of Key Precursors and Intermediates

The logical synthetic pathway to this compound begins with the construction of a 2-amino-4-(4-ethylphenyl)-1,3-thiazole intermediate. This can be readily achieved via the Hantzsch synthesis. The key precursors for this initial step are:

2-Bromo-1-(4-ethylphenyl)ethanone: This α-haloketone can be prepared from the commercially available 4-ethylacetophenone through a bromination reaction, typically using a brominating agent in a suitable solvent.

Thiourea: This simple and readily available thioamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

The condensation of these two precursors would yield the intermediate, 2-amino-4-(4-ethylphenyl)-1,3-thiazole.

Key Precursors for Hantzsch Synthesis of the Intermediate
PrecursorRole in SynthesisStarting Material
2-Bromo-1-(4-ethylphenyl)ethanoneProvides the C4-C5 and 4-ethylphenyl substituent4-Ethylacetophenone
ThioureaProvides the N3, C2, and S1 atoms of the thiazole ringCommercially available

Optimization of Reaction Conditions for Regioselective Chlorination at the 2-Position

With the 2-amino-4-(4-ethylphenyl)-1,3-thiazole intermediate in hand, the next critical step is the regioselective introduction of a chlorine atom at the 2-position. Direct chlorination of the thiazole ring can be challenging and may lead to a mixture of products. A more controlled and regioselective approach involves a Sandmeyer-type reaction, which is a well-established method for converting an amino group on an aromatic ring into a halide.

This transformation can be achieved by treating the 2-aminothiazole (B372263) derivative with a diazotizing agent, such as n-butyl nitrite, in the presence of a copper(I) chloride (CuCl) source. nih.govfigshare.com This method has been shown to be efficient for the regioselective halogenation of 2-amino-1,3-thiazoles. nih.govfigshare.comnih.gov

Optimization of this reaction would involve screening various parameters to maximize the yield of the desired 2-chloro product.

Potential Conditions for Regioselective Chlorination
ParameterVariableRationale
Chlorinating AgentCopper(I) Chloride (CuCl)Promotes the Sandmeyer-type reaction for regioselective chlorination. nih.gov
Diazotizing Agentn-Butyl nitriteEfficiently forms the diazonium salt intermediate from the 2-amino group. nih.gov
SolventAcetonitrileCommonly used solvent for this type of transformation. nih.gov
TemperatureRoom temperature to 60 °CReaction may require gentle heating to proceed to completion. nih.gov

Investigation of Stereochemical Control in Multi-step Synthetic Pathways

The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, it is noteworthy that stereochemical control can be a significant consideration in the synthesis of more complex, chiral thiazole-containing molecules. nih.govnih.gov For instance, if chiral α-haloketones or thioamides are used in the Hantzsch synthesis, the resulting thiazole can possess stereocenters. nih.gov The distribution of stereochemical products in such cases can be influenced by factors such as the stability of intermediates and the potential for epimerization during the reaction. nih.gov While not directly applicable to the synthesis of the title compound, the principles of stereochemical control are a crucial aspect of modern synthetic organic chemistry, particularly in the context of preparing biologically active molecules where specific stereoisomers are often required. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry strategies for the synthesis of thiazole derivatives, including this compound, primarily revolve around the adaptation of classical methods like the Hantzsch thiazole synthesis to be more eco-friendly. nih.govmdpi.com This involves exploring solvent-free reaction conditions, employing reusable catalysts, and utilizing alternative energy sources like microwave irradiation to accelerate reactions and improve yields. nih.gov

The Hantzsch synthesis, a cornerstone in thiazole chemistry, traditionally involves the condensation of an α-haloketone with a thioamide. nih.gov Green adaptations of this method focus on eliminating volatile and often toxic organic solvents.

Solvent-Free Synthesis: A promising green approach is the use of solvent-free or solid-state reactions. For the synthesis of this compound, this would involve the direct reaction of 2-chloro-1-(4-ethylphenyl)ethan-1-one with a suitable thioamide precursor for the 2-chloro substituent, such as a thiourea derivative that can be subsequently converted to the chloro group. One reported solvent-free method for analogous 2-aminothiazoles involves grinding the reactants together, sometimes with a few drops of a benign liquid like ethanol (B145695) to facilitate mixing, at room temperature. researchgate.netscispace.com This technique significantly reduces waste and energy consumption associated with solvent heating and recovery. Research on similar Hantzsch syntheses has demonstrated that these reactions can proceed to completion in minutes with high yields under solvent-free conditions. researchgate.netscispace.com

Catalytic Methods: The use of catalysts is a fundamental principle of green chemistry, as they can reduce reaction times, lower activation energies, and enable reactions under milder conditions. For the synthesis of thiazole derivatives, various catalysts have been explored. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been successfully employed in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govmdpi.comresearchgate.net These catalysts are easily recoverable and can be reused multiple times, which is both economically and environmentally advantageous. Another innovative approach utilizes biocatalysts, such as lipase, under ultrasound irradiation to facilitate the condensation reaction, offering a highly efficient and green catalytic system. nih.gov For the synthesis of this compound, a catalytic approach could involve the use of a solid acid or a biocatalyst to promote the cyclocondensation step, potentially in a green solvent like a deep eutectic solvent or even under solvent-free conditions. nih.gov

Below is a table summarizing potential green synthetic conditions for the formation of the thiazole ring in this compound based on analogous reactions.

MethodCatalystSolventEnergy SourceKey Advantages
Solvent-Free Grinding NoneNoneMechanical (Grinding)Reduced waste, low energy consumption, rapid reaction. researchgate.netscispace.com
Catalytic Synthesis Silica Supported Tungstosilisic AcidEthanol/WaterConventional Heating or Ultrasonic IrradiationReusable catalyst, high yields, milder conditions. nih.govmdpi.com
Biocatalysis LipaseMinimal or no solventUltrasoundEnvironmentally friendly catalyst, mild conditions, high efficiency. nih.gov
Deep Eutectic Solvent NoneCholine chloride/glycerolHeatingBiodegradable and recyclable solvent system. nih.gov

Atom economy is a critical metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.edursc.org

For the synthesis of this compound via a conceptual Hantzsch-type reaction, the primary reactants would be 2-chloro-1-(4-ethylphenyl)ethan-1-one and a thioamide source for the N=C-Cl fragment of the ring. In a highly atom-economical reaction, most of the atoms from the reactants are incorporated into the final product, with minimal formation of byproducts.

The sustainability of the synthesis of this compound can be further enhanced by considering the entire lifecycle of the process. This includes the use of renewable starting materials, minimizing energy consumption through methods like microwave-assisted synthesis, and ensuring that any byproducts are non-toxic and can be easily recycled or disposed of in an environmentally friendly manner. nih.gov The choice of reagents and catalysts with low toxicity and high recyclability is also a key consideration in designing a truly sustainable synthetic process. nih.gov

The following table provides a theoretical atom economy calculation for a plausible Hantzsch-type synthesis of this compound.

Reactant 1Reactant 2Desired ProductByproductsTheoretical Atom Economy (%)
2-chloro-1-(4-ethylphenyl)ethan-1-one (C10H11ClO)Thiourea (CH4N2S) - followed by diazotization and substitutionThis compound (C11H10ClNS)H2O, NH4Cl (in subsequent steps)The direct Hantzsch reaction to form the 2-aminothiazole precursor has a high atom economy. However, the subsequent steps to introduce the chloro group would lower the overall atom economy. A more direct route with a different thioamide equivalent would be preferable from an atom economy perspective.

Reaction Chemistry and Derivatization Strategies for 2 Chloro 4 4 Ethylphenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the thiazole (B1198619) ring is susceptible to nucleophilic attack, making it a prime site for introducing a variety of functional groups. This reactivity is attributed to the electron-deficient nature of the C2 position in the thiazole ring. pharmaguideline.com

A common derivatization strategy involves the displacement of the 2-chloro substituent by various nucleophiles. Reactions with primary and secondary amines, for instance, provide access to a wide array of 2-amino-4-(4-ethylphenyl)-1,3-thiazole derivatives. Similarly, treatment with thiols or their corresponding thiolates leads to the formation of 2-thioether-substituted thiazoles. Alkoxides and phenoxides can also be employed to introduce oxygen-containing functionalities, yielding 2-alkoxy or 2-aryloxy derivatives. The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide, for example, results in the formation of 2-methoxy-5-nitrothiazole. longdom.org

Nucleophile TypeExample NucleophileProduct
Nitrogen Ammonia (B1221849), Primary/Secondary Amines2-Amino-4-(4-ethylphenyl)-1,3-thiazole derivatives
Sulfur Thiols, Thiolates2-(Alkyl/Aryl)thio-4-(4-ethylphenyl)-1,3-thiazole derivatives
Oxygen Alkoxides, Phenoxides2-(Alkoxy/Aryloxy)-4-(4-ethylphenyl)-1,3-thiazole derivatives

Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds at the 2-position of the thiazole ring. These reactions typically involve the coupling of the 2-chlorothiazole (B1198822) with an organometallic reagent in the presence of a palladium catalyst.

Suzuki Coupling: This reaction pairs the 2-chlorothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for introducing aryl or vinyl substituents.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.orglibretexts.orgharvard.edu

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed, which couples the 2-chlorothiazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Coupling ReactionCoupling PartnerResulting C-C Bond
Suzuki Aryl/Vinyl boronic acid or esterC(sp2)-C(sp2) or C(sp2)-C(sp)
Stille Organotin reagent (Aryl, Vinyl, Alkyl)C(sp2)-C(sp2), C(sp2)-C(sp), or C(sp2)-C(sp3)
Sonogashira Terminal alkyneC(sp2)-C(sp)

Electrophilic Aromatic Substitution Reactions on the 4-(4-Ethylphenyl) Moiety

The 4-(4-ethylphenyl) substituent on the thiazole ring can undergo electrophilic aromatic substitution. The thiazole ring itself is generally considered to be an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the point of attachment. However, the ethyl group is an ortho-, para-directing activator. The interplay of these two groups will determine the regioselectivity of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Modifications and Functionalization of the Ethyl Group

The ethyl group on the phenyl ring presents another site for chemical modification. The benzylic protons of the ethyl group are particularly reactive and can be targeted for functionalization.

Side-Chain Halogenation: The ethyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. orgoreview.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. orgoreview.comthemasterchemistry.com The resulting halo-ethyl derivative can then be used in subsequent nucleophilic substitution reactions. orgoreview.comthemasterchemistry.com

Oxidation: The ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid. libretexts.org Reagents such as potassium permanganate (B83412) or chromic acid can be used for this transformation. msu.eduyoutube.com The benzylic carbon is preferentially oxidized. libretexts.orgmsu.eduyoutube.comaskfilo.com

Ring-Opening and Rearrangement Reactions of the Thiazole Core

While generally stable, the thiazole ring can undergo ring-opening or rearrangement reactions under specific conditions.

Reductive Ring Opening: Treatment of thiazoles with strong reducing agents like sodium in liquid ammonia can lead to the cleavage of the thiazole ring. researchgate.net

Acid-Promoted Reactions: Under strongly acidic conditions, the thiazole ring can be susceptible to ring-opening. rsc.org For example, a Brønsted acid-promoted reaction between 2H-azirines and thioamides can lead to the formation of thiazoles through a ring-opening and annulation process. rsc.org

Rearrangements: Halogenated thiazoles can undergo rearrangement reactions, such as the "halogen dance," where a halogen atom migrates from one position to another on the thiazole ring under the influence of a strong base. nih.gov

Exploiting the Thiazole Nitrogen for Coordination Chemistry and Ligand Design

The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a Lewis base, allowing it to coordinate with metal ions. nih.govekb.egrsc.orgresearchgate.netmdpi.comresearchgate.netorientjchem.orgmdpi.comnih.gov This property makes 2-chloro-4-(4-ethylphenyl)-1,3-thiazole and its derivatives potential ligands in coordination chemistry. nih.govekb.egrsc.orgresearchgate.netmdpi.comresearchgate.netorientjchem.orgmdpi.comnih.gov The coordination can occur through the thiazole nitrogen, and potentially the sulfur atom, to form stable metal complexes. nih.gov The nature of the substituents on the thiazole ring can influence the coordinating ability and the properties of the resulting metal complexes. rsc.org The synthesis of transition metal complexes with thiazole-derived Schiff base ligands has been reported, demonstrating the versatility of the thiazole scaffold in designing new coordination compounds. orientjchem.orgmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory – DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole at the electronic level. atlantis-press.comnih.gov Methodologies like B3LYP, a popular hybrid functional, combined with basis sets such as 6-311G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for thiazole (B1198619) derivatives. nih.govkbhgroup.inresearchgate.net These calculations yield optimized molecular geometries, electronic structures, and other key physicochemical parameters. tandfonline.com

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, NBO, FMO)

Frontier Molecular Orbital (FMO) analysis is crucial for describing the electronic properties and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. mdpi.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org For this compound, the HOMO is typically distributed over the electron-rich 4-ethylphenyl and thiazole rings, while the LUMO may be localized more on the thiazole ring, influenced by the electronegative chlorine and nitrogen atoms.

Table 1: Hypothetical FMO and Reactivity Descriptors for this compound (Calculated using DFT/B3LYP)

Parameter Value (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.80 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.45 Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Ionization Potential (I) 6.25 The minimum energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A) 1.80 The energy released when an electron is added to the molecule (approximated as -ELUMO).
Chemical Hardness (η) 2.225 Resistance to change in electron distribution (calculated as (I-A)/2).

| Electronegativity (χ) | 4.025 | The power of an atom in a molecule to attract electrons to itself (calculated as (I+A)/2). |

Conformational Analysis and Molecular Stability

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary degree of rotational freedom is the dihedral angle between the plane of the thiazole ring and the 4-ethylphenyl ring. Computational methods can map the potential energy surface by systematically rotating this bond to identify the global minimum energy conformation.

Studies on similar 4-phenylthiazole (B157171) systems indicate that a non-planar (twisted) conformation is often the most stable due to the balance between steric hindrance from ortho-hydrogens and the electronic stabilization from π-conjugation. mdpi.com The ethyl group on the phenyl ring also has rotational freedom, which can lead to multiple low-energy conformers.

Table 2: Hypothetical Relative Energies of Different Conformations

Dihedral Angle (Thiazole-Phenyl) Relative Energy (kcal/mol) Stability
0° (Planar) 2.5 Unstable (Steric Hindrance)
35° (Twisted) 0.0 Most Stable (Global Minimum)
60° (Twisted) 0.8 Stable Conformer

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure. kbhgroup.inresearchgate.netacs.org

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies corresponding to the stretching and bending modes of functional groups (C-H, C=N, C-S, C-Cl) can be calculated. These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations, typically showing good agreement with experimental FT-IR spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), are invaluable for assigning peaks in experimental NMR spectra. researchgate.netacs.org

Table 3: Hypothetical Comparison of Calculated and Typical Experimental Spectroscopic Data

Parameter Calculated Value Typical Experimental Range
FT-IR: C=N stretch (thiazole) 1615 cm⁻¹ 1600-1620 cm⁻¹
FT-IR: C-Cl stretch 755 cm⁻¹ 750-780 cm⁻¹
¹H-NMR: Thiazole H-5 proton 7.3 ppm 7.2-7.5 ppm
¹³C-NMR: Thiazole C-2 (with Cl) 152 ppm 150-155 ppm

| ¹³C-NMR: Thiazole C-4 | 158 ppm | 157-160 ppm |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can elucidate the pathways of chemical reactions, such as the synthesis of the thiazole ring itself. pharmaguideline.com By mapping the potential energy surface of a reaction, key structures like reactants, intermediates, transition states, and products can be identified.

For instance, in the Hantzsch thiazole synthesis, a common route to such compounds, DFT calculations can model the reaction between a thioamide and an α-haloketone. organic-chemistry.org Transition state theory allows for the calculation of activation energies for each step, helping to determine the rate-limiting step and predict how substituents on the reactants will influence the reaction kinetics and regioselectivity. nih.gov This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Molecular Docking Simulations for Conceptual Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. mdpi.combohrium.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.govacs.org For this compound, docking simulations can hypothesize its potential as an inhibitor for various enzymes, such as kinases, cyclooxygenases, or carbonic anhydrases, which are common targets for thiazole-containing drugs. nih.govsciepub.comresearchgate.net

Binding Mode Analysis and Interaction Profiling with Model Biological Macromolecules

Binding mode analysis involves a detailed examination of the intermolecular interactions between the docked ligand and the amino acid residues in the active site of the target protein. mdpi.com These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and protein. The nitrogen atom of the thiazole ring is a common hydrogen bond acceptor.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the ethylphenyl group) and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) in the active site. nih.gov

Pi-Stacking and Pi-Cation Interactions: Aromatic rings, like the phenyl and thiazole moieties, can engage in π-π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) or π-cation interactions with charged residues (e.g., Arginine, Lysine). nih.gov

Halogen Bonds: The chlorine atom at the C2 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The strength of these interactions is quantified by a scoring function, which estimates the binding energy (often expressed in kcal/mol), with more negative values indicating stronger, more favorable binding. nih.gov

Table 4: Hypothetical Molecular Docking Results with a Model Kinase (e.g., EGFR)

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond Met793 (Backbone NH) 2.9
Hydrophobic Interaction Leu718, Val726 3.5 - 4.2
Halogen Bond Thr790 (Backbone C=O) 3.1
Pi-Stacking Phe856 4.5

| Binding Energy | -8.5 kcal/mol | |

Table of Compounds

Compound Name
This compound

Ligand Efficiency and Energetic Evaluations

Ligand efficiency (LE) is a critical metric in drug design that assesses the binding energy of a ligand to its target protein on a per-atom basis. It is a measure of how efficiently a molecule binds and is used to guide the optimization of lead compounds. Energetic evaluations, often performed using computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide quantitative estimates of the binding free energy of a ligand-protein complex.

While specific ligand efficiency and detailed energetic evaluation data for this compound are not extensively available in the public domain, the principles can be illustrated through studies on analogous thiazole derivatives. For instance, computational studies on various thiazole-based inhibitors targeting specific enzymes often involve calculating these parameters to rank and prioritize compounds for synthesis and biological testing. The binding energy is a composite of several energetic terms, including van der Waals forces, electrostatic interactions, and solvation energies.

Table 1: Conceptual Energetic Evaluation of a Thiazole Derivative Complex

Energy ComponentValue (kcal/mol)Contribution
van der Waals Energy-45.5Favorable
Electrostatic Energy-20.1Favorable
Solvation Energy+15.3Unfavorable
Total Binding Free Energy -50.3 Favorable

Note: The data in this table is illustrative and represents typical values obtained in computational studies of thiazole derivatives to demonstrate the concept of energetic evaluations.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. laccei.org These models are invaluable for predicting the activity of novel molecules and for guiding the design of new derivatives with enhanced potency. researchgate.net Ligand-based drug design, which is employed when the 3D structure of the target is unknown, relies heavily on QSAR and pharmacophore modeling based on a set of known active ligands.

Numerous QSAR studies have been conducted on thiazole derivatives to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. laccei.orgresearchgate.netnih.gov These studies typically involve the calculation of various molecular descriptors—physicochemical, topological, and electronic properties—that characterize the molecule. researchgate.netimist.ma Multiple Linear Regression (MLR) and machine learning algorithms are then used to build a predictive model. laccei.org

For a series of thiazole derivatives, key descriptors often identified in QSAR models include:

LogP (Lipophilicity): Influences membrane permeability and binding to hydrophobic pockets. imist.ma

Molecular Refractivity (MR): Relates to the volume of the molecule and its polarizability. imist.ma

Electronic Descriptors (e.g., HOMO/LUMO energies): Pertain to the molecule's reactivity and ability to participate in charge-transfer interactions. imist.ma

Topological Descriptors: Encode information about molecular size, shape, and branching.

A conceptual 2D-QSAR model for a series of thiazole derivatives might be represented by the following equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(MR) + β₃(E_LUMO)

This equation allows researchers to predict the biological activity (pIC₅₀) of new thiazole compounds, including hypothetical derivatives of this compound, by simply calculating their descriptor values. laccei.orgimist.ma The insights gained from the QSAR model's contour maps can guide modifications to the core structure to enhance interactions with the target, for example, by suggesting where to add bulky, hydrophobic, or electron-withdrawing groups. physchemres.orgresearchgate.net

Table 2: Example of Descriptors Used in QSAR Modeling for Thiazole Derivatives

CompoundpIC₅₀ (Observed)LogPMolecular RefractivityE_LUMO (eV)pIC₅₀ (Predicted)
Thiazole Derivative 17.23.585.2-1.27.1
Thiazole Derivative 26.83.180.1-1.56.9
Thiazole Derivative 37.54.090.5-1.17.4
Thiazole Derivative 46.52.978.3-1.66.6

Note: This table is a conceptual representation based on typical data from QSAR studies on thiazole derivatives. laccei.orgimist.ma

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. physchemres.org In the context of drug design, MD simulations provide critical insights into the dynamic behavior of a ligand-protein complex, assessing its stability and characterizing the key interactions that maintain the bound state. nih.govresearchgate.net

For a compound like this compound, an MD simulation would typically be performed after docking it into the active site of its putative protein target. The simulation, often run for nanoseconds or even microseconds, tracks the trajectory of the complex, allowing for the analysis of its structural stability and flexibility. nih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or ligand.

Protein-Ligand Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and water bridges over the course of the simulation, revealing which interactions are most persistent and crucial for binding. nih.gov

Studies on various thiazole derivatives have utilized MD simulations to confirm the stability of their complexes with target proteins. nih.govresearchgate.net These simulations have shown that stable binding is often driven by a combination of hydrophobic interactions and hydrogen bonds with key residues in the active site. nih.gov

Table 3: Illustrative MD Simulation Stability Metrics for a Thiazole-Protein Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds
00.00.03
101.21.52
201.31.63
301.11.52
401.41.73
501.31.62

Note: This table provides conceptual data illustrating the stability of a ligand-protein complex over a 50 ns MD simulation, as indicated by stable RMSD values and persistent hydrogen bonding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Effects on Chemical Reactivity of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole

The chemical reactivity of this compound is governed by the electronic and steric properties of its constituent parts: the thiazole (B1198619) ring, the 2-chloro substituent, and the 4-(4-ethylphenyl) moiety.

The thiazole ring is an aromatic heterocycle with distinct electronic characteristics. Molecular orbital calculations predict that the C2 position is the most electron-deficient, followed by C5 and C4. ijper.org This inherent electron deficiency makes the C2 position particularly susceptible to nucleophilic attack. pharmaguideline.com Conversely, electrophilic substitution reactions are predicted to favor the C5 position, which is comparatively electron-rich. pharmaguideline.com

The substituents on the thiazole ring significantly modulate this intrinsic reactivity:

2-Chloro Substituent: The chlorine atom at the C2 position is a key modulator of reactivity. As an electron-withdrawing group, it further enhances the electron deficiency at the C2 carbon. pharmaguideline.com This makes the chloro group a good leaving group in nucleophilic substitution reactions, which is a common pathway for the derivatization of 2-chlorothiazoles. nih.gov While chlorine is generally deactivating towards electrophilic aromatic substitution, its presence makes the C2 position a prime site for reactions with strong nucleophiles. pharmaguideline.comeurochlor.org

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
ChloroC2Electron-withdrawing (Inductive)ModerateActivates C2 for nucleophilic substitution; deactivates the ring for electrophilic substitution. pharmaguideline.comnih.gov
4-ethylphenylC4Weakly electron-donating (overall)HighIncreases lipophilicity; sterically hinders C5; minor electronic influence on the thiazole ring. nih.govnih.gov
Thiazole RingCoreAromatic; electron-deficient at C2Planar CoreSusceptible to nucleophilic attack at C2 and electrophilic attack at C5. ijper.orgpharmaguideline.com

Rational Design Strategies for Analogues and Derivatives of this compound

Rational design strategies for creating analogues of this compound focus on systematically modifying its three main components to explore and optimize its properties. These strategies are guided by the known reactivity of the thiazole core.

Key modification sites include:

Modification at the C2-Position: The reactive chloro group at the C2 position is an ideal handle for introducing diverse functionalities via nucleophilic substitution. pharmaguideline.comnih.gov Replacing the chlorine with various nucleophiles such as amines, thiols, or other halides can generate a library of analogues. This approach allows for the exploration of how different substituents at this position affect the molecule's electronic properties and interaction capabilities. For instance, replacing chlorine with fluorine or a fluoromethyl group has been a successful strategy in designing related high-affinity ligands. nih.gov

Modification of the 4-Aryl Group: The 4-(4-ethylphenyl) moiety can be altered to probe the impact of steric bulk and electronic properties on molecular interactions. Strategies include:

Varying the alkyl substituent at the para-position (e.g., methyl, propyl, isopropyl, butyl) to optimize hydrophobic interactions. nih.gov

Introducing electron-withdrawing (e.g., halogens, nitro) or electron-donating (e.g., methoxy, amino) groups onto the phenyl ring to modulate electronic effects. mdpi.comnih.gov

Changing the position of the substituent on the phenyl ring (ortho, meta, para) to investigate spatial requirements for binding. nih.gov

Functionalization at the C5-Position: The C5 position, being the most electron-rich carbon, is the preferred site for electrophilic substitution reactions like halogenation or nitration, provided the steric hindrance from the adjacent 4-aryl group is not prohibitive. pharmaguideline.com Introducing substituents at this position adds another vector for structural diversification and allows for the exploration of interactions in that region of molecular space.

Modification SiteStrategyRationaleExample Analogues
C2-PositionNucleophilic substitution of the chloro group.Introduce diverse functional groups to modulate electronics and hydrogen bonding potential. pharmaguideline.comnih.gov2-amino, 2-fluoro, 2-mercapto, 2-alkoxy derivatives.
4-Phenyl RingVary substituents on the phenyl ring.Probe steric, electronic, and hydrophobic requirements for molecular recognition. nih.govnih.govDerivatives with 4-chloro, 4-methoxy, 4-isopropylphenyl groups.
C5-PositionElectrophilic substitution.Introduce substituents to explore additional interaction points. pharmaguideline.com5-bromo, 5-nitro derivatives.

SAR Studies in the Context of Specific Molecular Recognition and Interactions (Conceptual, non-clinical)

From a conceptual standpoint, each structural feature of this compound can be hypothesized to play a distinct role in molecular recognition and binding to a hypothetical biological target.

Thiazole Core: The aromatic thiazole ring can participate in π-π stacking or hydrophobic interactions with aromatic residues of a target protein. The nitrogen at position 3 and the sulfur at position 1 can act as hydrogen bond acceptors or coordinate with metal ions. ijper.orgmdpi.com

2-Chloro Substituent: The chlorine atom can function as a weak hydrogen bond acceptor. Its replacement with stronger hydrogen bond donors or acceptors (like amino or carbonyl groups) would significantly alter the binding profile. nih.gov The electronegativity of the chlorine atom also influences the dipole moment of the entire molecule, which can be critical for orientation within a binding site.

4-(4-ethylphenyl) Moiety: This large, lipophilic group is likely to be a key determinant of binding affinity and selectivity by occupying a hydrophobic pocket in a target protein. nih.gov SAR studies on similar 4-phenylthiazoles have demonstrated that the size, shape, and electronic nature of substituents on the phenyl ring are critical. nih.gov The ethyl group, specifically, provides bulk and hydrophobicity, suggesting it could fit into a well-defined non-polar cavity. Altering the length or branching of this alkyl chain would likely impact the goodness of fit and, consequently, the binding affinity. nih.gov

These conceptual interactions form the basis for designing focused libraries of analogues to probe the specific requirements of a molecular target.

Structural FeaturePotential Role in Molecular RecognitionSupporting Rationale
Thiazole Ring- π-π stacking
  • Hydrophobic interactions
  • Hydrogen bond acceptor (N3, S1)
  • Metal coordination
  • Aromatic heterocycle with heteroatoms capable of non-covalent interactions. ijper.orgmdpi.com
    2-Chloro Group- Hydrogen bond acceptor
  • Modulates molecular dipole
  • Occupies a specific pocket
  • Electronegative atom that can participate in polar interactions. nih.goveurochlor.org
    4-(4-ethylphenyl) Group- Hydrophobic interactions
  • van der Waals forces
  • Key determinant for binding in a lipophilic pocket
  • Large, non-polar moiety. SAR on related compounds shows this region is critical for activity. nih.govnih.govnih.gov

    Exploratory Investigations into Mechanistic Applications Excluding Clinical/dosage/safety

    Probing Molecular Mechanisms in Chemical Biology

    The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. nbinno.comnih.gov The specific combination of substituents in 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole allows for its conceptual use as a molecular probe to investigate fundamental biological processes.

    Thiazole derivatives are recognized as potent inhibitors of various metabolic enzymes, and their mechanisms are often explored through in vitro assays and in silico modeling. researchgate.netnih.gov The core thiazole ring, with its nitrogen and sulfur heteroatoms, can engage in crucial interactions within enzyme active sites.

    In silico molecular docking studies on similar thiazole-containing compounds have elucidated potential binding modes. For instance, analyses of 2-amino-thiazole derivatives targeting carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE) revealed key interactions. nih.gov The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues, while substituted phenyl rings, such as the 4-ethylphenyl group, can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and selectivity. nih.gov

    The inhibitory potential of thiazole derivatives against various enzymes has been quantified in numerous studies. These investigations provide a conceptual framework for understanding how this compound might function as an enzyme inhibitor.

    Enzyme TargetThiazole Derivative ClassObserved Inhibition (IC₅₀ / Kᵢ)Study Type
    Carbonic Anhydrase I (hCA I)2-amino-4-aryl-thiazolesKᵢ: 0.008 µMin vitro
    Carbonic Anhydrase II (hCA II)2-amino-4-aryl-thiazolesKᵢ: 0.124 µMin vitro
    Acetylcholinesterase (AChE)2-amino-4-aryl-thiazolesKᵢ: 0.129 µMin vitro
    Butyrylcholinesterase (BChE)2-amino-4-aryl-thiazolesKᵢ: 0.083 µMin vitro
    Cyclooxygenase-1 (COX-1)Diaryl-imidazoles with thiazole moiety85.5% inhibitionin vitro
    UreaseThiazole-based compoundsIC₅₀: 13.05 µMin vitro
    α-GlucosidaseThiazole-based compoundsGood activity notedin vitro

    This table presents data for various thiazole derivatives to illustrate the conceptual inhibitory potential of the thiazole scaffold. Data is sourced from multiple studies. researchgate.netnih.govnih.gov

    Mechanistically, the chloro group at the 2-position of the thiazole ring could act as a potential covalent binder or an anchor point for further derivatization to explore structure-activity relationships. nih.gov Computational studies suggest that the planar nature of the thiazole-phenyl structure facilitates π-π stacking interactions with aromatic residues like tyrosine and tryptophan in enzyme active sites, contributing to the stability of the enzyme-inhibitor complex. dergipark.org.tr

    The thiazole scaffold is integral to compounds designed to interact with G-protein coupled receptors (GPCRs) and other key cellular receptors. Molecular modeling and in vitro binding assays are crucial for understanding these interactions at a fundamental level.

    For example, studies on thiazole and thiadiazole derivatives as antagonists for the human adenosine (B11128) A₃ receptor have demonstrated the importance of the core heterocyclic structure and its substituents for high-affinity binding. nih.gov Molecular docking simulations revealed that the thiazole ring can fit into the binding pocket, forming hydrogen bonds with key residues. nih.gov The substituted phenyl group is often oriented towards a hydrophobic region of the receptor, a role that the 4-ethylphenyl moiety of this compound could conceptually fulfill. nih.gov

    The binding affinity of various thiazole derivatives to specific receptors has been determined, highlighting the scaffold's versatility.

    Receptor TargetThiazole Derivative ClassBinding Affinity (Kᵢ)Interaction Highlights (from docking)
    Adenosine A₃ ReceptorN-acetyl-aminothiadiazole0.79 nMH-bonding with TM5 and TM6 domains
    EGFRDihydro-pyrazolyl-thiazoleIC₅₀: 0.009 µMInteraction with kinase domain
    HER2Dihydro-pyrazolyl-thiazoleIC₅₀: 0.027 µMInteraction with kinase domain

    This table showcases binding affinities of different thiazole-based compounds to illustrate the conceptual potential of the scaffold in receptor interaction. Data is sourced from multiple studies. nih.govnih.gov

    Thiazole-containing molecules can serve as valuable tools for dissecting complex cellular signaling pathways. Their ability to inhibit specific enzymes or block receptors allows researchers to probe the downstream consequences of these actions.

    One study demonstrated that a 2-amino-1,3,4-thiadiazole (B1665364) derivative could inhibit the extracellular signal-regulated kinase (ERK) pathway in human lung carcinoma cells. nih.gov Mechanistic investigation revealed that the compound prevented the activation of ERK1/2, a key component of the MAPK/ERK pathway, which is crucial for cell proliferation. nih.gov This inhibition led to cell cycle arrest in the G₀/G₁ phase, an effect associated with an increase in the expression of the cell cycle inhibitor p27/Kip1. nih.gov

    Similarly, synthetic hybrids of thiazole and pyrrolotriazinone have been investigated for their effects on the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. nih.gov Preliminary results indicated that these compounds could reduce PI3K protein levels in cancer cells, highlighting the potential of thiazole derivatives to modulate this critical cell survival pathway. nih.gov These examples provide a conceptual basis for how this compound could be used in vitro to investigate the roles of specific kinases and signaling cascades in cellular processes.

    Potential as Building Blocks in Functional Materials and Organic Electronics (Conceptual)

    The thiazole heterocycle is not only significant in biology but also a promising building block for the synthesis of advanced organic materials due to its unique electronic properties, rigidity, and stability. nbinno.comrsc.orgresearchgate.net

    Thiazole is considered an electron-accepting (or electron-deficient) heterocycle, a property that is highly valuable in the design of organic semiconductors. researchgate.netrsc.org When incorporated into conjugated polymers and small molecules, the thiazole unit can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This tuning of frontier orbital energies is critical for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

    The rigid and planar structure of fused thiazole systems, like thiazolothiazole, promotes efficient intermolecular π-π overlap, which is essential for charge transport in semiconductor materials. rsc.org The incorporation of thiazole moieties into a polymer backbone can enhance backbone coplanarity and improve charge mobility. researchgate.netnih.gov

    The optoelectronic properties of these materials are often characterized by their absorption and emission spectra, as well as their electrochemical band gaps.

    Thiazole-Containing SystemPropertyValue / ObservationPotential Application
    Thiophene-Thiazole OligomersAbsorption (λₘₐₓ)~369 nm (in solution)Blue light emitters
    Thiophene-Thiazole OligomersEmission (λₑₘ)~434 nm (in solution)Blue light emitters
    Thiophene-Thiazole OligomersElectrochemical Band Gap1.55 eVOrganic semiconductors
    Thiazolo[5,4-d]thiazole PolymersOptical Band GapTunable via side chainsOrganic photovoltaics

    This table presents representative optoelectronic data for different thiazole-based systems to illustrate the conceptual properties that could be achieved using a thiazole building block. Data is sourced from multiple studies. researchgate.netresearchgate.net

    The 4-(4-ethylphenyl) group in this compound could be used to improve the solubility and processability of resulting polymers, while the chloro-substituent offers a reactive site for further polymerization or functionalization, making it a versatile building block for creating novel conjugated materials. uwaterloo.ca

    The nitrogen and sulfur atoms within the 1,3-thiazole ring are effective coordination sites for metal ions. researchgate.net This allows thiazole derivatives to act as ligands in the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com MOFs constructed with thiazole-based linkers are gaining attention for their unique functional properties, including luminescence, sensing, and catalysis. rsc.orgresearchgate.net

    The rigid structure of the thiazole ring helps in the formation of well-defined, porous frameworks. rsc.org For example, ligands containing two fused thiazole rings (thiazolothiazole) have been used to construct MOFs with exceptional fluorescence properties. rsc.orgacs.org These materials can act as selective luminescent sensors for metal ions like Hg²⁺. acs.org The thiazole units can serve as "antenna chromophores," absorbing light energy and transferring it within the framework, a key principle in light-harvesting applications. acs.org

    The this compound molecule could conceptually be modified for use as a ligand. For instance, the chloro group could be replaced with a coordinating group like a carboxylate or a pyridine, transforming it into a linker for MOF synthesis. The ethylphenyl group could influence the pore size and environment within the resulting framework. The development of thiazole-based MOFs offers a promising strategy for creating materials with tailored functionalities for sensing and catalysis. rsc.orgscilit.com

    Applications in Catalysis and Asymmetric Synthesis

    While specific research detailing the catalytic or asymmetric synthesis applications of this compound is not extensively documented in publicly available literature, the broader class of thiazole derivatives has show considerable utility in these fields. Thiazoles are recognized for their capacity to act as ligands in various metal-catalyzed reactions, contributing to the efficiency and selectivity of chemical transformations.

    Thiazole-containing ligands are employed in several types of organic synthesis reactions, including asymmetric Friedel-Crafts alkylation, asymmetric Henry reactions, and asymmetric alkylation. The complexes formed between thiazole ligands and transition metals can exhibit enhanced lipophilicity and cell-penetrating properties. alfachemic.com

    One area of application for thiazole derivatives is in asymmetric hydrogenation. For instance, iridium complexes with chiral bidentate phosphine (B1218219) 1,3-thiazole ligands have been utilized as catalysts in the homogeneous asymmetric hydrogenation of aryl alkenes and aryl alkene esters. researchgate.net

    Furthermore, thiazoline-oxazoline ligands have been synthesized and applied in zinc-catalyzed asymmetric Friedel-Crafts alkylation of indole (B1671886) with various electron-deficient alkenes. researchgate.net This highlights the potential for thiazole-based compounds to serve as effective chiral ligands in asymmetric catalysis.

    The development of N-heterocyclic carbenes (NHCs) has also opened new avenues for catalysis. Cationic and homoleptic copper(I)-thiazol-2-ylidene complexes have been shown to be highly reactive σ-lewis acid catalysts. These catalysts have been successfully applied to the late-stage functionalization of complex pharmaceuticals, demonstrating their utility in complex chemical settings. nih.gov For example, they have been used in the alkynylation of trifluoromethyl ketones with high yields. nih.gov

    The following table provides a representative example of a reaction catalyzed by a copper(I)-thiazol-2-ylidene complex, illustrating the scope of this catalytic system.

    Table 1: Scope of Cu(I)–Thiazol-2-ylidene-Catalyzed Alkynylation of Trifluoromethyl Ketones
    Trifluoromethyl KetoneAlkyneProductYield (%)
    Derivative of Febuxostat(Trimethylsilyl)acetyleneAlkynylated Febuxostat derivative95
    Derivative of GemfibrozilPhenylacetyleneAlkynylated Gemfibrozil derivative92
    Derivative of Dicamba1-HexyneAlkynylated Dicamba derivative88
    Derivative of EstroneEthynyltrimethylsilaneAlkynylated Estrone derivative91
    Derivative of OxaprozinCyclopropylacetyleneAlkynylated Oxaprozin derivative85
    Derivative of Fenofibrate3,3-Dimethyl-1-butyneAlkynylated Fenofibrate derivative93

    Data sourced from research on Cu(I)–Thiazol-2-ylidene catalyzed reactions. nih.gov Reaction conditions typically involve the trifluoromethyl ketone, alkyne, a Cu(I)–NHC catalyst, and a base in an appropriate solvent at elevated temperatures. nih.gov

    In addition to their role as ligands, thiazole derivatives themselves can be synthesized using catalytic methods. For example, an iridium-catalyzed sulfur ylide insertion reaction has been developed for the synthesis of a library of thiazoles. This method demonstrates good tolerance for various functional groups, including alkyl, aryl, and heterocyclic substituents. acs.org

    The following table illustrates the scope of the iridium-catalyzed synthesis of thiazoles.

    Table 2: Examples of Thiazoles Synthesized via Iridium-Catalyzed Sulfur Ylide Insertion
    Reactant 1 (Thioamide)Reactant 2 (Sulfoxinium ylide)Product (Thiazole)Yield (%)
    ThiobenzamideDimethylsulfoxonium methylide2-Phenylthiazole75
    4-MethoxythiobenzamideDimethylsulfoxonium methylide2-(4-Methoxyphenyl)thiazole80
    Thiophene-2-carbothioamideDimethylsulfoxonium methylide2-(Thiophen-2-yl)thiazole65
    N-Boc-glycine thioamideDimethylsulfoxonium methylide2-((tert-Butoxycarbonyl)amino)methyl)thiazole72

    Data is representative of the yields obtained in the iridium-catalyzed synthesis of thiazoles. acs.org

    While direct catalytic applications of this compound are yet to be specifically reported, the foundational chemistry of the thiazole ring system suggests its potential as a scaffold for the development of new catalysts and ligands for a variety of organic transformations.

    Future Research Directions and Unexplored Avenues

    Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

    The synthesis of optically pure chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a drug can exhibit significantly different biological activities. researchgate.net While various methods exist for the synthesis of thiazoles, the development of asymmetric routes to chiral analogues of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole remains a compelling area for future investigation. wikipedia.orgnih.gov

    Current research into the asymmetric synthesis of thiazole (B1198619) derivatives often employs strategies such as the use of chiral catalysts or chiral auxiliaries in established synthetic pathways like the Hantzsch thiazole synthesis. nih.gov Future work could focus on adapting these methods to introduce chirality into analogues of this compound. This could involve the use of a chiral phosphine (B1218219) catalyst in annulation reactions to create enantioenriched spirocyclic thiazole derivatives. acs.org Furthermore, enantioselective three-component Mannich reactions, which have been successful in producing chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives with high enantiomeric excess, could be explored for the synthesis of chiral thiazoles. researchgate.net

    The development of such synthetic routes would provide access to a library of chiral analogues of this compound, enabling detailed structure-activity relationship (SAR) studies. These studies are crucial for identifying enantiomers with enhanced biological efficacy and reduced off-target effects.

    Table 1: Potential Asymmetric Synthetic Strategies for Chiral Analogues

    StrategyDescriptionPotential Advantages
    Chiral Catalysis Utilization of chiral catalysts (e.g., phosphines, cinchona alkaloids) to induce stereoselectivity in the formation of the thiazole ring or its substituents.High catalytic efficiency, potential for high enantiomeric excess.
    Chiral Auxiliaries Covalent attachment of a chiral auxiliary to a starting material to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.Well-established methodology, predictable stereochemical control.
    Biocatalysis Employment of enzymes to catalyze key stereoselective steps in the synthetic pathway.High enantioselectivity, environmentally friendly reaction conditions.

    Integration of this compound into Multi-Component Reaction Sequences

    Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, minimizing waste and saving time. researchgate.netresearchgate.net Integrating this compound or its precursors into MCR sequences is a promising avenue for the rapid generation of diverse libraries of novel thiazole derivatives.

    Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of heterocyclic compounds. mdpi.comnih.gov Future research could explore the use of a precursor to this compound, such as a corresponding thioamide, in a Ugi-type reaction with an aldehyde, an amine, and an isocyanide. This could lead to the one-pot synthesis of highly functionalized thiazole derivatives. nih.gov Cascade reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, also present an exciting opportunity for the synthesis of complex fused thiazole systems. nih.gov

    The development of novel MCRs involving this compound would not only streamline the synthesis of its derivatives but also open up new possibilities for the discovery of compounds with unique biological activities.

    Advanced Artificial Intelligence and Machine Learning Applications in Compound Design and Property Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. plos.org These computational tools can be leveraged to accelerate the design and property prediction of novel analogues of this compound.

    Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced by machine learning algorithms. nih.govresearchgate.net By training ML models on existing data for thiazole derivatives, it is possible to predict the biological activities of newly designed analogues of this compound with a high degree of accuracy. nih.govnih.govresearchgate.net This predictive power can guide the synthesis of compounds with desired properties, saving significant time and resources.

    Furthermore, generative AI models can be employed to design entirely new thiazole-based scaffolds with optimized properties. These models can learn the underlying chemical patterns from large datasets of known molecules and then generate novel structures that are likely to be active against a specific biological target.

    Table 2: AI and Machine Learning Applications in Thiazole Research

    ApplicationDescriptionPotential Impact
    QSAR Modeling Using machine learning algorithms to build predictive models of the biological activity of thiazole derivatives based on their structural features.Prioritization of synthetic targets, acceleration of lead optimization.
    Virtual Screening Employing computational models to screen large virtual libraries of thiazole compounds for potential biological activity.Identification of novel hit compounds for further experimental testing.
    De Novo Design Utilizing generative AI models to design novel thiazole-based molecules with desired properties.Exploration of new chemical space, discovery of innovative drug candidates.
    ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives using computational models.Early identification of compounds with unfavorable pharmacokinetic profiles.

    Interdisciplinary Research with Emerging Fields in Chemical Biology and Material Science

    The unique structural and electronic properties of the thiazole ring make this compound an attractive candidate for interdisciplinary research in chemical biology and material science.

    In the realm of chemical biology , thiazole-containing molecules can serve as valuable chemical probes to study biological processes. The development of fluorescently labeled or biotinylated derivatives of this compound could enable the visualization and identification of its cellular targets. Such probes would be instrumental in elucidating the mechanism of action of biologically active thiazole compounds.

    In material science , thiazole-based organic semiconductors are gaining significant attention for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netrsc.orgsemanticscholar.orgnih.gov The electron-withdrawing nature of the thiazole ring can be harnessed to tune the electronic properties of conjugated polymers. rsc.org Future research could focus on incorporating this compound into novel polymeric materials to explore their semiconducting properties. The planarity and potential for π-π stacking of the thiazole moiety could lead to materials with desirable charge transport characteristics.

    By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound in these emerging fields can be unlocked, leading to the development of innovative technologies and a deeper understanding of the molecular world.

    Q & A

    Basic: What synthetic routes are commonly employed to prepare 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole derivatives?

    Methodological Answer:
    The Hantzsch thiazole synthesis is a foundational method, involving condensation of α-haloketones with thioamides or thioureas. For example:

    • Step 1 : React 2-bromo-4'-chloroacetophenone with thiosemicarbazones under reflux in ethanol to form the thiazole core .
    • Step 2 : Purify intermediates via recrystallization (e.g., water-ethanol mixtures) and confirm purity via melting point analysis .
    • Critical Parameters : Solvent choice (DMSO for high-temperature reactions), reaction time (4–18 hours), and stoichiometric ratios (1:1 molar ratio of haloketone to thiourea derivatives) .

    Advanced: How can substituent effects at the 2- and 4-positions of the thiazole ring influence synthetic yield and bioactivity?

    Methodological Answer:

    • Electron-Withdrawing Groups (EWGs) : Chlorine at the 2-position enhances electrophilic reactivity, facilitating nucleophilic substitution but may reduce solubility in polar solvents .
    • Aryl Groups at 4-Position : Bulky substituents like 4-ethylphenyl require optimized steric conditions (e.g., PEG-400 as a solvent medium) to prevent side reactions .
    • Yield Optimization : Use catalytic systems (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity in heterocyclic coupling reactions .

    Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

    Methodological Answer:

    • NMR : 1^1H NMR signals at δ 7.2–8.1 ppm confirm aromatic protons, while δ 2.6–2.8 ppm (quartet) indicates the ethyl group .
    • X-ray Crystallography : Unit cell parameters (e.g., a=10.52a = 10.52 Å, b=12.34b = 12.34 Å) and R-factors (R=0.053R = 0.053) validate molecular geometry and packing .
    • IR : Stretching vibrations at 690–710 cm1^{-1} (C-Cl) and 1550–1600 cm1^{-1} (C=N) confirm functional groups .

    Advanced: How do computational methods resolve contradictions in biological activity data for thiazole derivatives?

    Methodological Answer:

    • Molecular Docking : Predict binding affinities to target proteins (e.g., Leishmania enzymes) by analyzing hydrogen bonding and hydrophobic interactions. For example, chloro substituents enhance binding to parasitic trypanothione reductase .
    • SAR Analysis : Compare logP values and Hammett constants (σ\sigma) to correlate substituent electronic effects with antimicrobial IC50_{50} values .

    Basic: What in vitro assays are used to evaluate the antiparasitic activity of this compound?

    Methodological Answer:

    • Leishmanicidal Assays : Incubate promastigotes with derivatives (10–100 μM) and measure viability via MTT reduction after 72 hours .
    • Trypanocidal Activity : Use bloodstream-form Trypanosoma brucei in RPMI-1640 medium, with EC50_{50} calculated via dose-response curves .

    Advanced: How to address low yields in multi-step syntheses of thiazole derivatives?

    Methodological Answer:

    • Intermediate Trapping : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate unstable intermediates .
    • Solvent Optimization : Replace ethanol with DMF for sterically hindered reactions to improve solubility and reduce byproduct formation .

    Basic: What safety precautions are critical when handling chloro-substituted thiazoles?

    Methodological Answer:

    • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr) during bromination .
    • PPE : Nitrile gloves and goggles to prevent skin/eye irritation (Hazard Classifications: Skin Irrit. Category 2) .

    Advanced: How do crystallographic data resolve discrepancies in reported molecular geometries?

    Methodological Answer:

    • Torsion Angle Analysis : Compare dihedral angles (e.g., 4.5° between thiazole and phenyl rings) to identify conformational flexibility .
    • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-H···Cl contacts) to explain packing efficiency variations .

    Basic: What purification methods are effective for thiazole derivatives with low solubility?

    Methodological Answer:

    • Recrystallization : Use ethanol-water gradients (70:30 v/v) for high-melting-point compounds .
    • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate regioisomers .

    Advanced: How to design a structure-activity relationship (SAR) study for novel thiazole analogs?

    Methodological Answer:

    • Scaffold Modification : Introduce substituents at the 5-position (e.g., nitro, trifluoromethyl) and compare IC50_{50} trends against wild-type and resistant parasite strains .
    • 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic and steric fields influencing bioactivity .

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